

# Biochemical and Cellular Activity Data

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## Compound Focus: Hdac-IN-52

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The tables below summarize the key quantitative data for **HDAC-IN-52**, providing a clear overview of its potency and cellular effects for easy comparison.

**Table 1: HDAC Enzyme Inhibition Profile (IC<sub>50</sub>)** [1] [2]

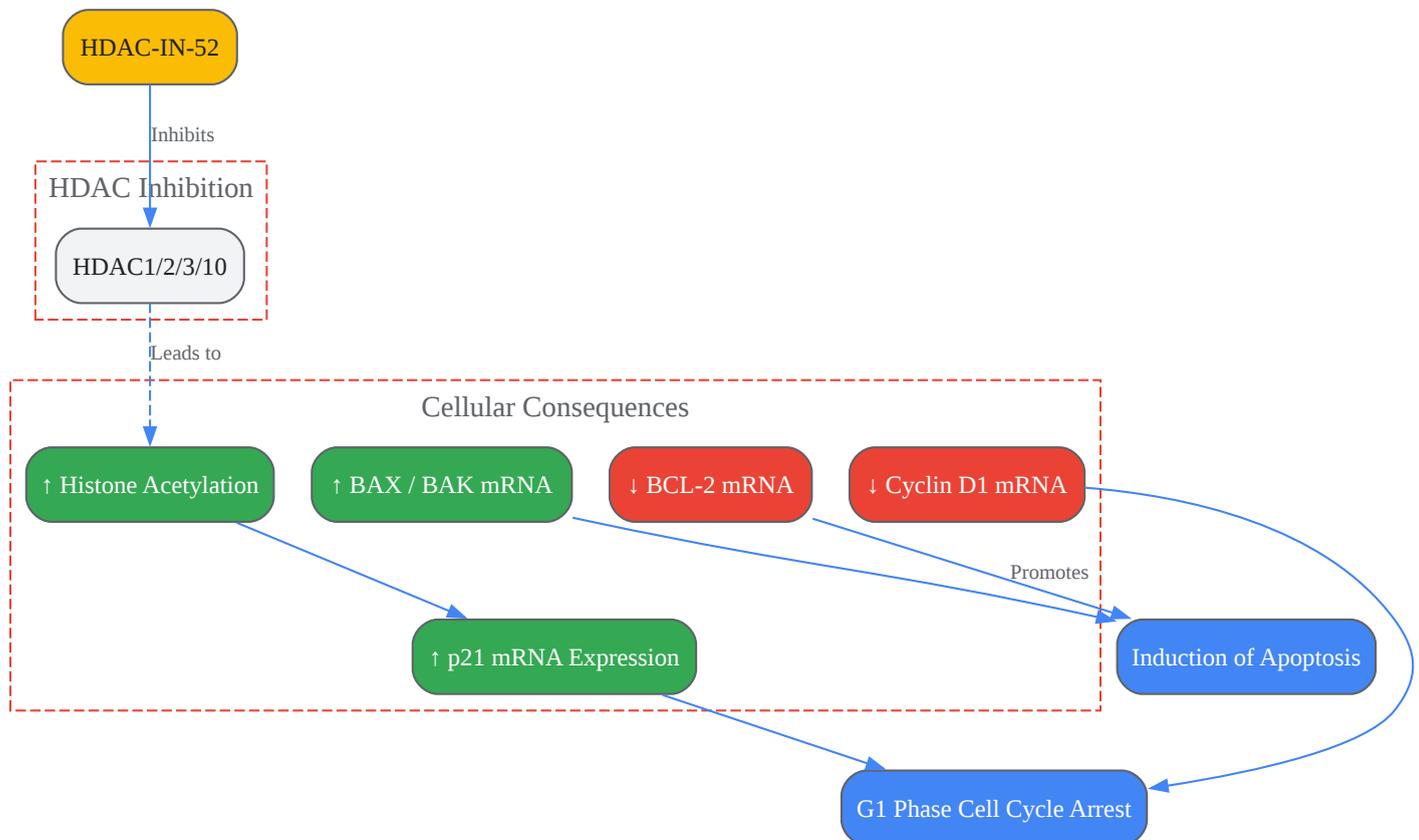
HDAC Isoform	HDAC Class	IC <sub>50</sub> Value (μM)
HDAC1	Class I	0.189
HDAC2	Class I	0.227
HDAC3	Class I	0.440
HDAC10	Class IIb	0.446

**Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC<sub>50</sub> after 72h)** [1]

Cell Line	Cancer Type	IC <sub>50</sub> Value (μM)
K562	Chronic Myelogenous Leukemia	0.37
HCT116	Colon Cancer	0.43
A549	Lung Cancer	1.28

## Key Experimental Findings and Protocols

**HDAC-IN-52** exerts its anti-cancer effects through multiple mechanisms. The following diagram illustrates the core signaling pathways and cellular outcomes based on experimental data.



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Figure 1: Signaling pathways and mechanistic overview of **HDAC-IN-52**.

The cellular outcomes shown in the diagram are based on specific experimental protocols with leukemic U937 cells [1] [2]:

- **Treatment for Cell Death and Cycle Arrest:** Cells were treated with **HDAC-IN-52** at concentrations of **1  $\mu$ M** and **5  $\mu$ M** for **24 to 48 hours**. [1] After 48 hours, this treatment significantly induced cell

death and caused a **G1 phase blockade in 76% and 100% of cells**, respectively. [1]

- **Gene Expression Analysis (qPCR):** Following a **48-hour treatment** with **HDAC-IN-52 (1-5 µM)**, mRNA was isolated and analyzed. [1] This experiment showed **upregulation of pro-apoptotic genes (BAX, BAK) and the cell cycle regulator p21**, and **downregulation of anti-apoptotic BCL-2 and cyclin D1**. [1]

## Formulation and Handling Guidelines

For researchers planning experiments, here are the key physicochemical and handling parameters [1] [2] [3]:

- **Molecular Formula:** C<sub>24</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub> [1] [2]
- **Molecular Weight:** 396.44 g/mol [1] [2]
- **CAS Number:** 2075787-77-6 [1] [2] [3]
- **Solubility:** Recommended solvent is **DMSO**. A typical stock concentration is **25 mg/mL (63.06 mM)**, and sonication is advised to dissolve the powder fully. [1]
- **Storage:** The powder should be stored at **-20°C for short-term (several years) or -80°C for long-term stability**. Solutions in DMSO are best stored at **-80°C**. [1] [2]

## Context and Research Outlook

**HDAC-IN-52** is part of a broader class of targeted epigenetic therapies. Understanding its profile within this context is key for research and development.

**Table 3: HDAC-IN-52 Research Context**

Aspect	Description
<b>HDAC Class Target</b>	Primarily Class I (HDAC1, 2, 3) and Class IIb (HDAC10). [1] [4] [5]
<b>Broader HDACi Field</b>	Several HDAC inhibitors (e.g., Vorinostat, Romidepsin) are FDA-approved for specific lymphomas, validating HDACs as a cancer target. [4] [6] [7]
<b>Mechanism &amp; Potential</b>	Acts not only on histones but also on non-histone proteins (e.g., p53, HSP90), influencing protein stability, immune responses, and the tumor microenvironment beyond direct cytotoxicity. [4] [6] [5]

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## References

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